2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane
Description
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a derivative of the 18-crown-6 ether (1,4,7,10,13,16-hexaoxacyclooctadecane), a macrocyclic polyether renowned for its ability to complex cations . The parent compound (18-crown-6) has a molecular formula of C₁₂H₂₄O₆ and a molecular weight of 264.31 g/mol . The 2-octyl variant introduces an alkyl chain at the 2-position, altering its physicochemical properties and applications. This modification enhances lipophilicity, making it suitable for phase-transfer catalysis and solvent systems requiring compatibility with nonpolar environments .
Properties
CAS No. |
75507-22-1 |
|---|---|
Molecular Formula |
C20H40O6 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-octyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-20-19-25-16-15-23-12-11-21-9-10-22-13-14-24-17-18-26-20/h20H,2-19H2,1H3 |
InChI Key |
UCKUGXSGNMAPLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
Classical Alkylation of 18-Crown-6
The direct alkylation of 18-crown-6 with octylating agents represents the most straightforward route to the target compound. This method involves nucleophilic substitution at the hydroxyl group of 2-hydroxymethyl-18-crown-6 (CAS: 70069-04-4), a precursor synthesized via Pedersen’s classical method.
Procedure :
- Precursor Synthesis : 2-Hydroxymethyl-18-crown-6 is prepared by cyclizing triethylene glycol with 1,8-dichloro-3,6-dioxaoctane in tetrahydrofuran (THF) under basic conditions (KOH, reflux, 15 hours).
- Octylation : The hydroxyl group is treated with octyl bromide in dimethylformamide (DMF) using sodium hydride as a base. The reaction proceeds at 60°C for 12 hours, yielding 2-octyl-18-crown-6 after purification by column chromatography (SiO₂, ethyl acetate/hexane).
Challenges :
- Competing oligomerization during cyclization reduces yields.
- Steric hindrance from the octyl group necessitates prolonged reaction times.
Cesium Ion-Templated Cyclization
The cesium ion effect, pioneered by Lee and Gokel, significantly improves cyclization efficiency by preorganizing reactants around a cesium cation. This method avoids isolating intermediates and achieves higher yields.
Procedure :
- Reactants : A bisphenol derivative (e.g., 2,2'-bis(4-hydroxyphenyl)propane) and 1,8-dichloro-3,6-dioxaoctane are combined with cesium carbonate in anhydrous DMF.
- Cyclization : The mixture is heated to 80°C under nitrogen for 24 hours. Cesium ions template the formation of the 18-membered ring, while the octyl group is introduced via post-synthetic alkylation.
- Workup : The crude product is extracted with methylene chloride, dried over MgSO₄, and purified by recrystallization from methanol.
Advantages :
One-Pot Synthesis via Glycol Dimesylate
A modified approach employs glycol dimesylates to streamline the synthesis. This method combines cyclization and alkylation in a single pot, reducing purification steps.
Procedure :
- Dimesylate Preparation : Triethylene glycol is converted to its dimesylate derivative using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine.
- Cyclization-Alkylation : The dimesylate reacts with octanol and cesium carbonate in THF at 60°C for 18 hours. The cesium ion templates macrocycle formation while the octyl group is incorporated.
- Isolation : The product is isolated via vacuum distillation and washed with cold ether to remove unreacted starting materials.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FTIR)
- Strong absorptions at 1120 cm⁻¹ (C–O–C stretching) and 2850–2960 cm⁻¹ (C–H stretching from octyl group) align with expected functional groups.
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Classical Alkylation | 45–55% | Simple reagents | Low yield, extensive purification |
| Cesium-Templated | 70–78% | High efficiency, scalable | Requires anhydrous conditions |
| One-Pot Dimesylate Route | 65–70% | Fewer steps | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly potassium cations.
Phase-Transfer Catalysis: Acts as a phase-transfer catalyst in various organic reactions.
Common Reagents and Conditions
Potassium Hydroxide: Used in the synthesis of the compound.
Sodium Borohydride: Used in chemoselective reduction reactions.
Major Products Formed
Complexes with Metal Cations: The compound forms stable complexes with cations such as potassium, calcium, and strontium.
Scientific Research Applications
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the cavity of the molecule. This complexation facilitates various chemical reactions by increasing the solubility of the cation in nonpolar solvents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-octyl-18-crown-6 with analogous derivatives:
Notes:
Cation Binding Affinity
The substituent significantly influences cation selectivity:
- Parent 18-crown-6 : Strong affinity for K⁺ ions, widely used in potassium-selective electrodes .
- 2-Octyl-18-crown-6: Alkyl chain may sterically hinder smaller cations (e.g., Na⁺), favoring larger ions like Cs⁺ in nonpolar media .
- Hydroxymethyl and Phenyl Derivatives : Polar or aromatic groups alter binding kinetics, enabling tailored coordination for specific metal ions (e.g., transition metals) .
Biomedical Research
- Antioxidant Activity : Hydroxymethyl derivatives show promise in scavenging free radicals .
Biological Activity
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane, commonly known as 18-Crown-6 , is a crown ether with significant applications in chemistry and biology. This compound is characterized by its ability to selectively bind cations and facilitate various chemical reactions. Its molecular formula is and it has a molecular weight of approximately 264.31 g/mol.
The structure of 18-Crown-6 consists of a cyclic arrangement of six ether groups which can encapsulate cations such as potassium and sodium. This property makes it valuable in various chemical applications including phase-transfer catalysis and ion-selective electrodes.
| Property | Value |
|---|---|
| CAS Number | 17455-13-9 |
| Molecular Formula | C12H24O6 |
| Molecular Weight | 264.31 g/mol |
| IUPAC Name | 1,4,7,10,13,16-Hexaoxacyclooctadecane |
Biological Activity
Research on the biological activity of this compound highlights its potential in several areas:
Antimicrobial Properties
Studies have indicated that crown ethers can exhibit antimicrobial activity. The mechanism involves the disruption of microbial cell membranes by forming complexes with essential metal ions required for microbial growth. In vitro tests have shown that 18-Crown-6 can inhibit the growth of various bacterial strains.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of 18-Crown-6 on cancer cell lines have shown promising results. The compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Cytotoxic Effects on HeLa Cells
- Objective : To assess the cytotoxicity of 18-Crown-6 on HeLa cells.
- Method : HeLa cells were treated with varying concentrations of 18-Crown-6 for 24 hours.
- Results : A dose-dependent decrease in cell viability was observed with IC50 values indicating significant cytotoxic effects at higher concentrations.
Neuroprotective Effects
Emerging research suggests that crown ethers may possess neuroprotective properties. Studies indicate that 18-Crown-6 can mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activities of this compound are largely attributed to its molecular structure which allows it to interact with various biological targets:
- Ion Binding : The ability to selectively bind cations enhances its role in cellular processes.
- Membrane Disruption : By interacting with lipid bilayers and altering membrane fluidity.
- Oxidative Stress Modulation : Acting as an antioxidant to neutralize reactive oxygen species (ROS).
Q & A
Basic: What methodologies are recommended for synthesizing 2-octyl-1,4,7,10,13,16-hexaoxacyclooctadecane with high purity?
Answer:
Synthesis typically involves cyclization of polyether precursors under controlled conditions. Key steps include:
- Precursor selection : Use high-purity 1,2-diols and alkyl halides (e.g., octyl bromide) to ensure regioselectivity.
- Cyclization optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in anhydrous solvents (e.g., THF) at 60–80°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol yields >95% purity. Validate purity via NMR (¹H/¹³C) and HPLC-MS .
Basic: How can spectroscopic techniques resolve structural ambiguities in crown ether derivatives?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., methylene groups adjacent to oxygen atoms at δ 3.5–4.0 ppm) and confirm the octyl substituent’s integration ratio .
- IR spectroscopy : Detect characteristic C-O-C stretching vibrations (1100–1250 cm⁻¹) and absence of hydroxyl peaks (<3300 cm⁻¹) to confirm ether formation .
- X-ray crystallography : Resolve conformational ambiguities (e.g., chair vs. boat configurations) by analyzing crystal lattice parameters and bond angles .
Advanced: What experimental designs optimize cation selectivity studies for 2-octyl-hexaoxacyclooctadecane?
Answer:
- Factorial design : Vary cation size (e.g., Na⁺, K⁺, NH₄⁺) and solvent polarity (water, methanol) to assess host-guest binding constants. Use UV-Vis titration or conductometry for quantification .
- Competitive binding assays : Introduce equimolar cation mixtures and measure selectivity via ICP-OES or fluorescence quenching .
- Statistical analysis : Apply ANOVA to determine significant factors (p < 0.05) and optimize conditions for maximum K⁺ selectivity .
Advanced: How can computational models predict the stability of 2-octyl-hexaoxacyclooctadecane complexes?
Answer:
- Quantum mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to model cation binding energies and identify favorable conformations .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in chloroform or DMSO) to assess complex stability over 100-ns trajectories .
- Validation : Compare computed binding constants (log K) with experimental data (e.g., from ITC) to refine force fields .
Advanced: What safety protocols are critical when handling 2-octyl-hexaoxacyclooctadecane in aqueous systems?
Answer:
- Exposure control : Use fume hoods (ventilation rate ≥0.5 m/s) and PPE (nitrile gloves, safety goggles) to avoid inhalation (H335) or skin irritation (H315) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .
- First aid : For eye contact, rinse with water for 15+ minutes; seek medical evaluation for persistent symptoms .
Advanced: How should researchers address contradictions in reported solvent effects on complexation efficiency?
Answer:
- Meta-analysis : Compare datasets across studies (e.g., log K values in polar vs. nonpolar solvents) using standardized conditions (25°C, 0.1 M ionic strength) .
- Controlled replication : Repeat experiments with identical solvent grades (e.g., HPLC-grade acetonitrile) and purity checks (Karl Fischer titration) .
- Mechanistic studies : Probe solvent-crown ether interactions via ²³Na NMR or Raman spectroscopy to identify solvation-shell disruptions .
Advanced: What strategies enable integration of 2-octyl-hexaoxacyclooctadecane into functionalized metal-organic frameworks (MOFs)?
Answer:
- Post-synthetic modification : Attach crown ether moieties to MOF nodes via click chemistry (e.g., azide-alkyne cycloaddition) under argon .
- Characterization : Confirm grafting via BET surface area reduction (≥20%) and XPS (detect N/O atomic ratio changes) .
- Application testing : Evaluate ion-exchange capacity (e.g., Cs⁺ removal from wastewater) using batch adsorption studies .
Advanced: How do temperature and pH affect the hydrolytic stability of 2-octyl-hexaoxacyclooctadecane?
Answer:
- Accelerated aging tests : Incubate samples at 40–80°C and pH 2–12 for 30 days. Monitor degradation via:
- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life under storage conditions .
Regulatory: What reporting requirements apply to novel derivatives of 2-octyl-hexaoxacyclooctadecane under EPA guidelines?
Answer:
- PMN submissions : File Premanufacture Notices (PMNs) for derivatives with structural modifications (e.g., allyloxy groups) per TSCA §721.4254 .
- Ecotoxicology data : Include acute toxicity (LC50 for Daphnia magna) and biodegradation (OECD 301F) studies .
Methodological: How can researchers leverage machine learning to analyze crown ether performance datasets?
Answer:
- Feature engineering : Train models on variables like cavity size, cation radius, and solvent dielectric constant .
- Model selection : Use random forests or gradient boosting to predict log K values (R² > 0.85) .
- Validation : Cross-check predictions with experimental isothermal titration calorimetry (ITC) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
